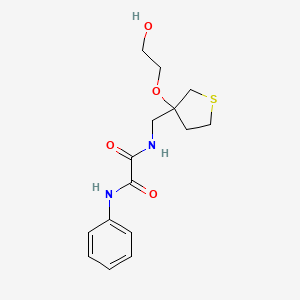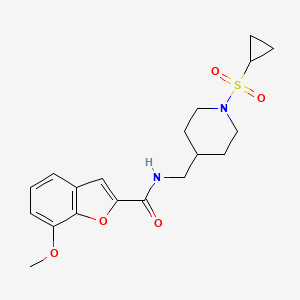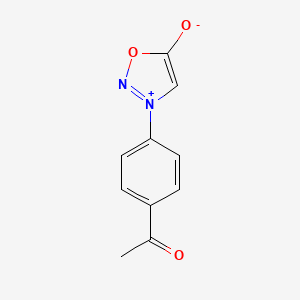
3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate, also known as APO, is a heterocyclic compound. It has a molecular weight of 204.19 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O3/c1-7(13)8-2-4-9(5-3-8)12-6-10(14)15-11-12/h2-6H,1H3 . This indicates that the molecule is composed of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 204.19 .Applications De Recherche Scientifique
Anticancer Activity
- A study by Bhosale et al. (2017) focused on the synthesis and anticancer evaluation of oxadiazolium compounds, including 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate. This compound showed promising activity against various human tumor cell lines, indicating its potential in cancer therapy (Bhosale, Deshpande, & Wagh, 2017).
Molecular Structure and Hydrogen Bonding
- A study by Fun et al. (2011) investigated the molecular structure of 4-acetyl-3-(p-anisyl)sydnone, a compound structurally related to 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate. The research provided insights into the planarity of the oxadiazole rings and their dihedral angles, as well as intermolecular hydrogen bonding (Fun, Loh, Nithinchandra, & Kalluraya, 2011).
Antimicrobial Activity
- Latthe et al. (2005) explored the transformation reactions of sydnones, including the production of oxime, hydrazone, and dibromo derivatives. Some of these compounds exhibited significant antimicrobial activity, highlighting their potential in this area (Latthe, Kamble, & Badami, 2005).
- Joshi and Parikh (2013) synthesized chalcone derivatives containing 1,3,4-oxadiazole as novel antimicrobial agents. These derivatives showed efficacy against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).
Coordination Polymers and Luminescence
- Dong et al. (2006) designed coordination polymers using an oxadiazole ligand, demonstrating various structural forms and luminescence properties. This study contributes to the understanding of ligand isomerism and the templating effect of polyatomic anions and solvent intermediates (Dong, Xu, Ma, & Huang, 2006).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-acetylphenyl)oxadiazol-3-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)8-2-4-9(5-3-8)12-6-10(14)15-11-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQBSHQXAKMRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)
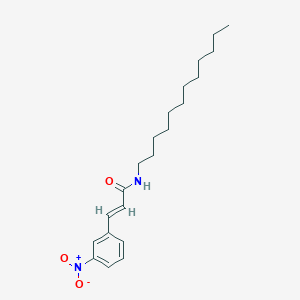
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2597258.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)
![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)
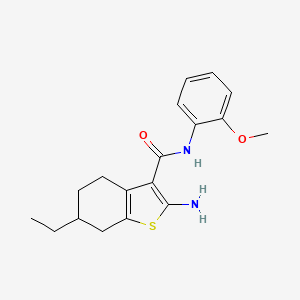
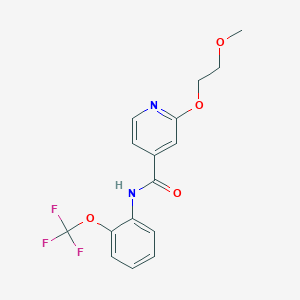

![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)
![13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2597271.png)
